molecular formula C16H14N2O B12726348 N-Benzyl-1H-indole-2-carboxamide CAS No. 69808-76-0

N-Benzyl-1H-indole-2-carboxamide

Cat. No.: B12726348
CAS No.: 69808-76-0
M. Wt: 250.29 g/mol
InChI Key: AYMFXIQFBKQBGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that are optimized for yield and purity. These methods typically use readily available starting materials and standard organic synthesis techniques, such as those mentioned above .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

Chemistry: N-Benzyl-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its ability to form hydrogen bonds makes it a valuable intermediate in organic synthesis .

Biology and Medicine: This compound has shown potential as an enzyme inhibitor, particularly against enzymes like HIV-1 protease and renin . Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the production of a wide range of biologically active compounds .

Comparison with Similar Compounds

    N-Benzyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

    N-Benzyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

Uniqueness: N-Benzyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable scaffold for drug development and other applications .

Properties

CAS No.

69808-76-0

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-benzyl-1H-indole-2-carboxamide

InChI

InChI=1S/C16H14N2O/c19-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)18-15/h1-10,18H,11H2,(H,17,19)

InChI Key

AYMFXIQFBKQBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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